(4-t-Butyl-phenyl)-propynoic acid methyl ester
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Overview
Description
3-(4-tert-Butylbenzene)propionic Acid Methyl Ester is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylbenzene)propionic Acid Methyl Ester typically involves the esterification of 3-(4-tert-butylbenzene)propionic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been reported to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butylbenzene)propionic Acid Methyl Ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(4-tert-Butylbenzene)propionic Acid Methyl Ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butylbenzene)propionic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical processes. The aromatic ring may also interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-Butylbenzene)propionic Acid: The parent acid form of the ester.
4-tert-Butylbenzoic Acid: A structurally similar compound with a carboxylic acid group directly attached to the aromatic ring.
Methyl 4-tert-Butylbenzoate: An ester derivative with a similar tert-butyl group on the aromatic ring.
Uniqueness
3-(4-tert-Butylbenzene)propionic Acid Methyl Ester is unique due to its specific ester functional group and the presence of a propionic acid moiety, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
methyl 3-(4-tert-butylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C14H16O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,1-4H3 |
InChI Key |
LQXGWENPCGENTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC(=O)OC |
Origin of Product |
United States |
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